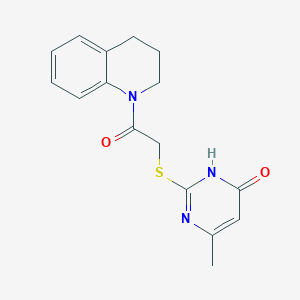

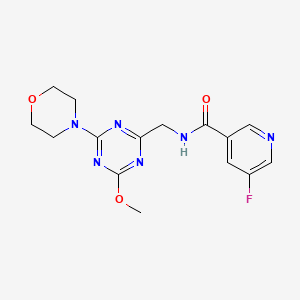

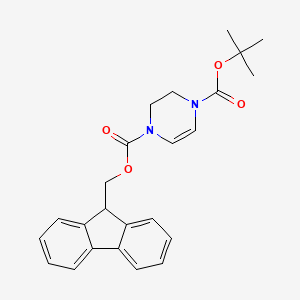

5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 and an important precursor in the biosynthesis of the coenzyme NAD+. Nicotinamide derivatives are of significant interest due to their role in various biological processes and their potential therapeutic applications. The presence of a fluorine atom and a morpholino group in the compound suggests that it may have unique chemical properties and biological activity.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide, they do provide insights into the enzymatic activity involving similar compounds. Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide and its derivatives, which could be relevant to the synthesis or modification of the compound .

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their interaction with NNMT. The assay developed in paper could potentially be used to study the interaction of 5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide with NNMT, providing insights into its molecular structure and how it affects enzyme binding and activity.

Chemical Reactions Analysis

The chemical reactions involving nicotinamide derivatives, such as methylation by NNMT, are important for understanding their biological functions. The fluorometric assays described in papers and could be adapted to study the chemical reactions of 5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide, particularly its methylation and potential as an NNMT substrate.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. The assays mentioned in the papers provide methods to determine kinetic parameters and enzyme affinities, which can shed light on the physical and chemical properties of these compounds . These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compound, as well as its potential use in therapeutic applications.

Scientific Research Applications

Fluorometric Assay and Methylation Studies

One area of application involves the use of derivatives of nicotinamide in fluorometric assays for the study of N-methyltransferases in biological tissues, such as liver and brain. The derivatives serve as substrates for these enzymes, aiding in the understanding of their function and role in biological processes. For example, Sano et al. (1992) demonstrated the use of nicotinamide and its methyl analogs in assessing the activity of nicotinamide N-methyltransferase and amine N-methyltransferase, providing insights into enzyme selectivity and substrate specificity Sano, Endo, & Takitani, 1992.

Antimicrobial Research

The compound has also been explored for its antimicrobial properties. Bektaş et al. (2007) synthesized novel derivatives incorporating the structural motifs of this compound and evaluated their antimicrobial activities. Their findings highlight the potential of these derivatives as antimicrobial agents, opening avenues for further research in combating microbial infections Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.

Cancer Research

In the realm of cancer research, the modification and utilization of nicotinamide derivatives, including the chemical , are of significant interest. Studies have investigated the role of nicotinamide N-methyltransferase in enhancing resistance to chemotherapy drugs like 5-fluorouracil in colorectal cancer cells, pointing to potential therapeutic targets for overcoming drug resistance Xie, Liu, Wang, Zhou, Yu, Li, Ruan, Li, Wang, & Zhang, 2016.

Drug Delivery and Controlled Release

Furthermore, the compound's structure is conducive to modifications that enhance the solubility, stability, and bioavailability of pharmaceuticals. For instance, the development of co-crystals and complexes for controlled drug release has been explored to improve the efficacy and safety profiles of drugs like 5-fluorouracil, a key chemotherapy agent Zhang, Yu, Xue, Gao, Deng, Li, Liu, Castellot, & Han, 2020.

properties

IUPAC Name |

5-fluoro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN6O3/c1-24-15-20-12(19-14(21-15)22-2-4-25-5-3-22)9-18-13(23)10-6-11(16)8-17-7-10/h6-8H,2-5,9H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWIGMMPJFQUAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CN=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

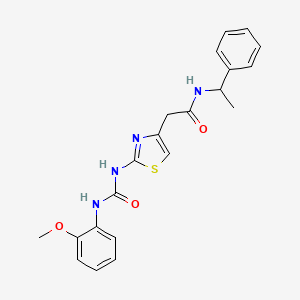

![N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2549646.png)

![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2549656.png)

![ethyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B2549658.png)